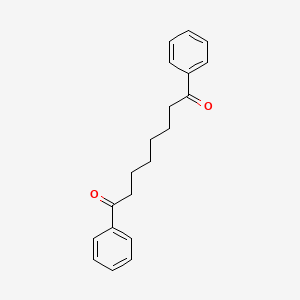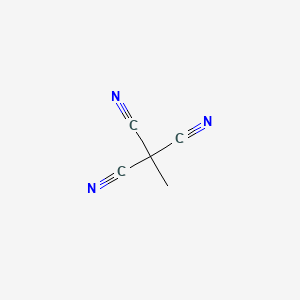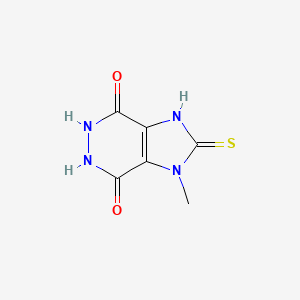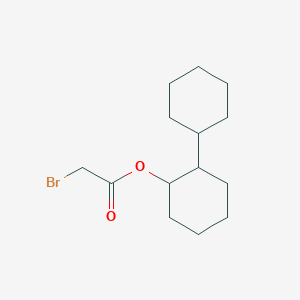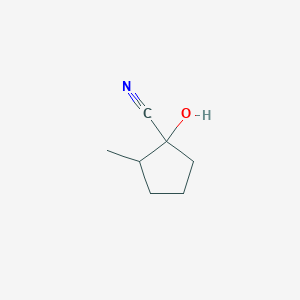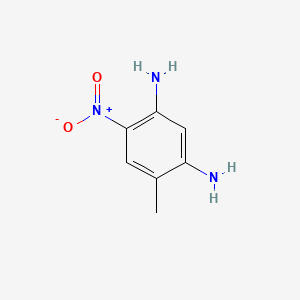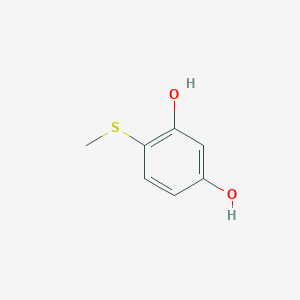![molecular formula C12H11Br2N B14729609 1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide CAS No. 13160-93-5](/img/structure/B14729609.png)
1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide is a chemical compound with the molecular formula C12H11Br2N. It is a brominated derivative of pyridinium, which is a class of compounds known for their wide range of applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 2-bromobenzyl bromide with pyridine. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridinium salts.
Reduction: It can be reduced to form the corresponding pyridine derivative.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes for imaging.
Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes
Wirkmechanismus
The mechanism of action of 1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide involves its interaction with various molecular targets. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function. The bromine atom plays a crucial role in these interactions, as it can form covalent bonds with nucleophilic sites on biomolecules .
Vergleich Mit ähnlichen Verbindungen
1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide can be compared with other brominated pyridinium compounds, such as 4-(4-bromophenyl)-1-methylpyridin-1-ium chloride and 4-phenyl-1-methylpyridin-1-ium chloride. These compounds share similar chemical properties but differ in their specific applications and reactivity. The presence of the bromine atom in different positions on the phenyl ring can lead to variations in their chemical behavior and biological activity .
Eigenschaften
CAS-Nummer |
13160-93-5 |
|---|---|
Molekularformel |
C12H11Br2N |
Molekulargewicht |
329.03 g/mol |
IUPAC-Name |
1-[(2-bromophenyl)methyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C12H11BrN.BrH/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14;/h1-9H,10H2;1H/q+1;/p-1 |
InChI-Schlüssel |
ZPOJSETZYAOVDO-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=C2Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea](/img/structure/B14729527.png)
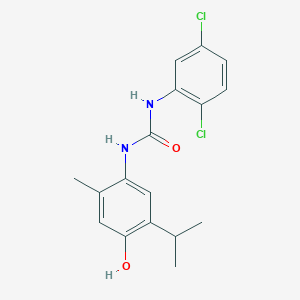
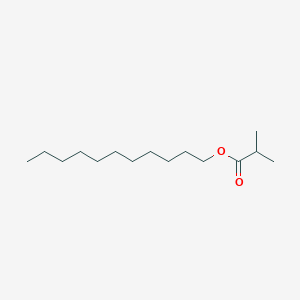
![Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione](/img/structure/B14729555.png)
![N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B14729560.png)

